N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring, a carboxamide group, and a substituted butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution of the Butyl Chain: The substituted butyl chain is introduced through a nucleophilic substitution reaction, where the hydroxy, methoxy, and methyl groups are added sequentially under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide
- N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzenesulfonamide
- N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide
Uniqueness
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of a carboxamide group
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(19,7-8-20-2)10-16-14(18)13-9-11-5-3-4-6-12(11)17-13/h3-6,9,17,19H,7-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJLUVWRLBOMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC2=CC=CC=C2N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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